Lapaquistat

Descripción general

Descripción

Lapaquistat (TAK-475) is a cholesterol-lowering drug candidate that was abandoned before being marketed . Unlike statins, which inhibit HMG-CoA reductase, lapaquistat metabolites inhibit squalene synthase, which is further downstream in the synthesis of cholesterol .

Synthesis Analysis

Lapaquistat is a squalene synthase inhibitor. It blocks the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway . This mechanism of action is similar to statins, but it avoids the myopathic effects associated with the decreased formation of isoprenylated proteins that blocking HMG-CoA can cause .

Molecular Structure Analysis

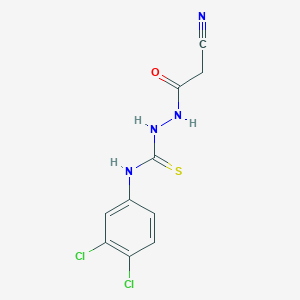

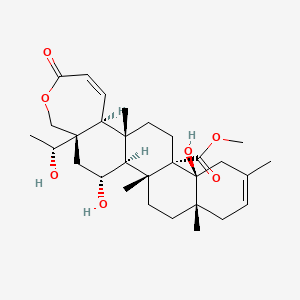

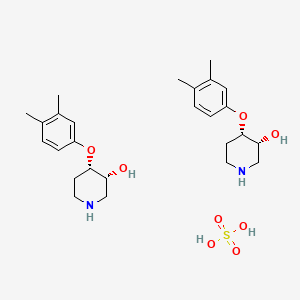

The molecular formula of Lapaquistat is C31H39ClN2O8 . Its average mass is 603.103 Da and its mono-isotopic mass is 602.239502 Da .

Chemical Reactions Analysis

Lapaquistat is a squalene synthase inhibitor. It blocks the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway . This is a key step in the synthesis of cholesterol .

Physical And Chemical Properties Analysis

Lapaquistat has a molecular formula of C33H41ClN2O9 and a molecular weight of 645.14 . It is a solid substance . Its solubility in DMSO is 50 mg/mL (ultrasonic) .

Aplicaciones Científicas De Investigación

Lapaquistat Acetate and Hypercholesterolemia

Lapaquistat acetate, a squalene synthase inhibitor, was primarily investigated for its potential in treating hypercholesterolemia. Research demonstrated that lapaquistat effectively reduced low-density lipoprotein cholesterol (LDL-C) levels both as monotherapy and in combination with statins. It also showed potential in lowering other cardiovascular risk markers like C-reactive protein. However, its development was halted due to concerns over potential hepatic safety issues (Stein et al., 2011).

Lipid-Lowering Effects

Lapaquistat's role in the inhibition of de novo cholesterol biosynthesis, without depleting mevalonate (a precursor of isoprenoids crucial for cell growth and metabolism), was a key aspect of its study. It mainly targeted LDL-C and had some effect on HDL-C and triglycerides (TG). Challenges in its clinical development included hepatotoxicity and possible drug-drug interactions with statins (Elsayed & Evans, 2008).

Effects on Coronary Plaques

In animal models, such as hypercholesterolemic rabbits, lapaquistat acetate was found to potentially transform unstable, macrophage/lipid-rich coronary plaques into stable, fibrous lesions. This highlighted its potential in altering the nature of coronary plaques, indicating a possible role in the management of atherosclerosis (Shiomi et al., 2008).

Pharmacokinetics in Animals

Studies on the pharmacokinetics of lapaquistat (TAK-475) in animals like rats and dogs showed insights into its bioavailability and metabolism. The primary metabolite M-I, with pharmacological activity comparable to TAK-475, was a key focus, revealing important aspects about its absorption and excretion (Ebihara et al., 2016).

Potential in Reducing Statin-Induced Myotoxicity

Research indicated that lapaquistat might have a role in mitigating statin-induced myotoxicity. In studies involving guinea pigs, the co-administration of lapaquistat with high-dose cerivastatin significantly reduced myotoxicity markers. This suggested that inhibiting squalene synthase could potentially prevent statin-induced myopathy in clinical settings (Nishimoto et al., 2007).

Application in Mevalonate Kinase Deficiency

In the context of Mevalonate Kinase Deficiency (MKD), a rare inborn disease, lapaquistat was explored for its potential anti-inflammatory effects. The drug's ability to modulate the mevalonate cholesterol pathway suggested it could be effective in treating mild forms of MKD, where residual enzymatic activity is reduced but not absent (Rimondi et al., 2021).

Hepatic Uptake Mechanism in Rats and Humans

Investigations into the hepatic uptake of M-I, a metabolite of lapaquistat, in rats and humans revealed insights into the drug's mechanism of action. The studies highlighted the role of hepatic uptake transporters, such as OATP1B3, in the liver-selective inhibition of cholesterol synthesis, providing a deeper understanding of lapaquistat's pharmacodynamics (Ebihara et al., 2016).

Anti-inflammatory Effects in Immune Cells

Lapaquistat and its metabolite showed anti-inflammatory and cytoprotective effects in immune cells under conditions simulating MKD. This highlighted the therapeutic potential of TAK-475 in reducing inflammation and cell damage associated with statin treatment (Suzuki et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUKVZPMPJBFK-LEAFIULHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lapaquistat | |

CAS RN |

189059-71-0 | |

| Record name | Lapaquistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapaquistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapaquistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAPAQUISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)

![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)